3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)tropane
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Overview
Description
3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)tropane is a complex organic compound belonging to the class of tropane alkaloids Tropane alkaloids are known for their diverse pharmacological properties and are often found in plants of the Solanaceae family, such as belladonna and henbane
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)tropane typically involves multiple steps, starting with the construction of the dibenzo[a,d]cycloheptene core. This can be achieved through various methods, such as the Diels-Alder reaction, followed by subsequent functional group modifications.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)tropane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Scientific Research Applications
3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)tropane has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in studies related to neurotransmitter systems and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is utilized in the development of new pharmaceuticals and as a chemical intermediate.
Mechanism of Action
The mechanism by which 3-(10,11-Dihydro-5H-dibenzo(a,d)cyclohepten-5-ylidene)tropane exerts its effects involves interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and neuronal activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Piroheptine
Atropine
Scopolamine
Hyoscyamine
Properties
CAS No. |
27830-75-7 |
---|---|
Molecular Formula |
C23H25N |
Molecular Weight |
315.5 g/mol |
IUPAC Name |
8-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-8-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C23H25N/c1-24-19-12-13-20(24)15-18(14-19)23-21-8-4-2-6-16(21)10-11-17-7-3-5-9-22(17)23/h2-9,19-20H,10-15H2,1H3 |
InChI Key |
XFZRRLHVTJPTHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCC1CC(=C3C4=CC=CC=C4CCC5=CC=CC=C53)C2 |
Origin of Product |
United States |
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